3-[(2-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one
CAS No.:
Cat. No.: VC16291928
Molecular Formula: C16H14ClNO4
Molecular Weight: 319.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14ClNO4 |
|---|---|
| Molecular Weight | 319.74 g/mol |
| IUPAC Name | 3-(2-chloroanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one |
| Standard InChI | InChI=1S/C16H14ClNO4/c1-20-12-8-7-9-13(14(12)21-2)16(19)22-15(9)18-11-6-4-3-5-10(11)17/h3-8,15,18H,1-2H3 |
| Standard InChI Key | ODMKTHQYHUZOSC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC=C3Cl)OC |
Introduction
3-[(2-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is a complex organic compound belonging to the benzofuran derivative class. It features a unique structure characterized by a benzofuran core, a chlorophenyl amino group, and two methoxy groups at the 6 and 7 positions of the benzofuran moiety. The molecular formula of this compound is C16H14ClNO4, with a molecular weight of approximately 319.74 g/mol.
Synthesis and Chemical Reactions
The synthesis of 3-[(2-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. A common approach includes starting from a substituted benzofuran derivative, followed by introducing the chlorophenyl amino group through nucleophilic substitution. The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Potential Applications
This compound has potential applications in medicinal chemistry, serving as a lead compound for developing new antibacterial agents or anti-inflammatory drugs. Its unique structure could be explored for various applications in organic synthesis or as intermediates in pharmaceutical formulations.
Biological Activity and Interaction Studies
Interaction studies involving 3-[(2-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one are essential for understanding its pharmacokinetics and pharmacodynamics. Preliminary investigations could focus on its binding affinity to specific biological targets such as enzymes or receptors involved in inflammatory pathways or bacterial resistance mechanisms. Such studies would help clarify the compound's therapeutic potential and guide further development.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-[(2-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-(4-chlorophenyl)amino-6,7-dimethoxybenzofuran | Similar benzofuran core | Different substituent pattern |
| 5-methoxy-2-benzofuranamine | Lacks chlorine substituent | Simpler structure with potential activity |
| 4-(2-chlorophenyl)aminobenzofuran | Contains an amine but lacks methoxy groups | Variation in functional groups |
These compounds illustrate variations in substituents that can influence biological activity and chemical reactivity.
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